molecular formula C14H20N2O B2664420 1-(4-Isopropyl-benzoyl)-piperazine CAS No. 926258-12-0

1-(4-Isopropyl-benzoyl)-piperazine

Cat. No.: B2664420
CAS No.: 926258-12-0
M. Wt: 232.327
InChI Key: HYPVDIPJTCMUGG-UHFFFAOYSA-N
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Description

4-Isopropyl-benzoyl chloride is a compound with the molecular formula C10H11ClO and a molecular weight of 182.65 . It is a pale red oil stored at room temperature .


Synthesis Analysis

While specific synthesis methods for “1-(4-Isopropyl-benzoyl)-piperazine” were not found, there are related compounds that have been synthesized. For instance, a compound “N-Benzylmethylammonium Trifluoromethanesulfonate” was synthesized and characterized by elemental analyses, IR spectroscopy, thermogravimetric analysis, and single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of 4-Isopropyl-benzoyl chloride has been analyzed . It has a molecular formula of C10H11ClO and a monoisotopic mass of 182.049850 Da .


Physical And Chemical Properties Analysis

4-Isopropyl-benzoyl chloride is a pale red oil . It has a molecular weight of 182.65 and is stored at room temperature .

Scientific Research Applications

Cancer Therapy Applications

1-(4-Isopropyl-benzoyl)-piperazine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. The study by Yarim et al. (2012) designed and tested a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, showcasing their potential as cancer therapeutics due to their cell growth inhibitory activity (Yarim, Koksal, Durmaz, & Atalay, 2012).

Asymmetric Synthesis

In the realm of asymmetric synthesis, this compound derivatives have been employed as chiral auxiliaries or catalysts. Nakamura et al. (2006) introduced a novel alicyclic chiral C2-symmetric piperazine, which when used in conjunction with CuCl2, facilitated the asymmetric acylation of σ-symmetric 1,2-diols with high enantioselectivity (Nakamura, Kakiuchi, Koga, & Shirai, 2006).

Drug Metabolism

Investigations into the metabolism of Lu AA21004, a novel antidepressant, identified 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine as its active compound, undergoing oxidative metabolism to various metabolites in human liver microsomes and S9 fraction. The study by Hvenegaard et al. (2012) elucidated the roles of different cytochrome P450 enzymes in this metabolic pathway, offering insights into the drug's pharmacokinetics (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Pharmaceutical Development

This compound serves as a key scaffold in the development of therapeutic drugs. Brito et al. (2018) reviewed the central pharmacological activities of various piperazine derivatives, including their applications as antipsychotics, antidepressants, and anxiolytics, highlighting the versatility of the piperazine moiety in medicinal chemistry (Brito, Moreira, Menegatti, & Costa, 2018).

Safety and Hazards

The safety information for 4-Isopropyl-benzoyl chloride indicates that it is dangerous . It has hazard statements H302, H314, and H335 .

Properties

IUPAC Name

piperazin-1-yl-(4-propan-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11(2)12-3-5-13(6-4-12)14(17)16-9-7-15-8-10-16/h3-6,11,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPVDIPJTCMUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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